molecular formula C9H13NO3S B181424 2-Ethoxy-4-methylbenzenesulfonamide CAS No. 199590-76-6

2-Ethoxy-4-methylbenzenesulfonamide

Katalognummer B181424
CAS-Nummer: 199590-76-6
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: KHPGWXDFJBBHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EBS or EMBS and has been studied for its potential use in various fields such as medicine, agriculture, and materials science.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-methylbenzenesulfonamide involves its ability to inhibit the activity of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-Ethoxy-4-methylbenzenesulfonamide can have various biochemical and physiological effects. These effects include inhibition of carbonic anhydrase activity, induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-Ethoxy-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using EBS in lab experiments is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.

Zukünftige Richtungen

There are many potential future directions for research involving 2-Ethoxy-4-methylbenzenesulfonamide. Some of these directions include:
1. Further studies on the mechanism of action of EBS and its potential use as a drug target for the treatment of cancer and other diseases.
2. Development of new synthesis methods for EBS that are more efficient and cost-effective.
3. Investigation of the potential use of EBS in agriculture as a pesticide or herbicide.
4. Development of new materials based on EBS for use in electronics, energy storage, and other applications.
In conclusion, 2-Ethoxy-4-methylbenzenesulfonamide is a versatile compound that has been extensively studied for its potential use in various scientific research applications. Its unique properties make it a promising candidate for further research in fields such as medicine, agriculture, and materials science.

Synthesemethoden

The synthesis of 2-Ethoxy-4-methylbenzenesulfonamide involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with ammonia or an amine in the presence of a base. This reaction results in the formation of the desired product with high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential drug target for the treatment of cancer. Studies have shown that EBS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Eigenschaften

CAS-Nummer

199590-76-6

Produktname

2-Ethoxy-4-methylbenzenesulfonamide

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-6-7(2)4-5-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)

InChI-Schlüssel

KHPGWXDFJBBHPD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N

Kanonische SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N

Synonyme

Benzenesulfonamide, 2-ethoxy-4-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.